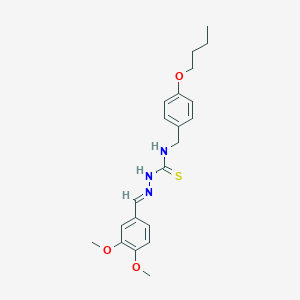![molecular formula C13H17N5O3S2 B269811 ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, also known as EDDT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDDT is a thiazole-based compound that contains a triazole ring and a sulfanyl group, making it a unique and versatile chemical entity.
作用機序
The mechanism of action of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biochemical pathways. Specifically, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, this compound has been shown to have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments is its versatility. This compound can be easily synthesized and modified to suit a wide range of experimental needs. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also limitations to using this compound in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, this compound can be difficult to work with due to its solubility properties, which can make it challenging to dissolve in certain solvents.
将来の方向性
There are a number of potential future directions for research involving ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is in the development of new antimicrobial and antifungal drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as cancer treatment and drug delivery. Finally, the development of new synthesis methods for this compound and related compounds could lead to the discovery of new and useful chemical entities.
合成法
The synthesis of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves a multi-step process that begins with the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with sodium hydride and 4,5-dimethyl-1,2,4-triazole-3-thiol to yield this compound.
科学的研究の応用
Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial and antifungal properties. Additionally, this compound has been found to be an effective inhibitor of certain enzymes, making it a potential candidate for the development of new drugs.
特性
分子式 |
C13H17N5O3S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
ethyl 2-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H17N5O3S2/c1-5-21-11(20)10-7(2)14-12(23-10)15-9(19)6-22-13-17-16-8(3)18(13)4/h5-6H2,1-4H3,(H,14,15,19) |
InChIキー |
KQZRSMJCKNKTMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B269728.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)
![N-{4-[(2-{3-nitrobenzylidene}hydrazino)carbonyl]phenyl}octanamide](/img/structure/B269738.png)
![4-chloro-N-(3-{[2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269739.png)
![4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269740.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide](/img/structure/B269741.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-methoxybenzohydrazide](/img/structure/B269743.png)
![2,4-Dinitro-1-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B269746.png)
![3,4-dimethoxybenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B269747.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B269748.png)
![N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine](/img/structure/B269750.png)
